molecular formula C11H14ClF2N B1472799 1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride CAS No. 2098130-19-7

1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride

Cat. No. B1472799
CAS RN: 2098130-19-7
M. Wt: 233.68 g/mol
InChI Key: QKSZWDHOOXJFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride, also known as 1CP-DFBMA-HCl, is an organic compound belonging to the class of heterocyclic compounds. It is a hydrochloride salt of the amine 1CP-DFBMA and is used as a reagent in organic synthesis. It is also used in a variety of scientific research applications, including as an enzyme inhibitor, a fluorescent probe, and as a ligand for protein-ligand interactions.

Scientific Research Applications

1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloridel is used in a variety of scientific research applications. It is used as an enzyme inhibitor, a fluorescent probe, and as a ligand for protein-ligand interactions. It has also been used in studies of the binding of drugs to their target proteins, as well as in the study of the structure and function of enzymes.

Mechanism of Action

1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloridel acts as an enzyme inhibitor by binding to the active site of the enzyme and preventing the substrate from binding. It also acts as a fluorescent probe by binding to the active site of the enzyme and emitting light when exposed to light of a certain wavelength. In addition, it acts as a ligand for protein-ligand interactions by binding to the active site of the protein and forming a complex with the protein.
Biochemical and Physiological Effects
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloridel has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the metabolism of carbohydrates. In addition, it has been shown to interact with proteins involved in signal transduction pathways, as well as proteins involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloridel has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored in aqueous solutions for long periods of time. However, it has several limitations. It is not very soluble in water, and it can be difficult to obtain a high yield of the compound. In addition, it can be difficult to control the concentration of the compound in solution.

Future Directions

1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloridel has a wide range of potential applications in scientific research. One potential future direction is the development of new methods for synthesizing the compound. In addition, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential use in drug development. Finally, further research could be conducted into its potential use as an enzyme inhibitor, fluorescent probe, and ligand for protein-ligand interactions.

properties

IUPAC Name

1-cyclopropyl-N-[(2,6-difluorophenyl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-10-2-1-3-11(13)9(10)7-14-6-8-4-5-8;/h1-3,8,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSZWDHOOXJFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-cyclopropyl-N-(2,6-difluorobenzyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.